molecular formula C13H11NO3 B1363651 Methyl 4-benzoyl-1H-pyrrole-2-carboxylate CAS No. 34628-36-9

Methyl 4-benzoyl-1H-pyrrole-2-carboxylate

Cat. No. B1363651
CAS RN: 34628-36-9
M. Wt: 229.23 g/mol
InChI Key: BIDNYJAGIABSOW-UHFFFAOYSA-N
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Description

“Methyl 4-benzoyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C13H11NO3 . It is also known by other synonyms such as “1H-Pyrrole-2-carboxylic acid, 4-benzoyl-, methyl ester” and "Methyl 4- (cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate" .


Physical And Chemical Properties Analysis

“Methyl 4-benzoyl-1H-pyrrole-2-carboxylate” has a molecular weight of 229.24 g/mol . The predicted melting point is 149-151°C, the predicted boiling point is 426.6±30.0 °C, and the predicted density is 1.247±0.06 g/cm3 . The predicted pKa is 13.70±0.50 .

Scientific Research Applications

Calcium Channel Activation

Methyl 4-benzoyl-1H-pyrrole-2-carboxylate derivatives, such as methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176), have been identified as a novel class of calcium channel activators. These compounds do not interact with typical calcium channel modulator receptor sites, offering a unique mechanism of action. They have been found to be potent in increasing contractility in guinea pig atria, suggesting potential applications in studying calcium channels in various cell types (Baxter et al., 1993).

Synthesis and Chemical Reactions

New synthetic routes have been explored for derivatives of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate. One such example is the azoalkene route, which has been used to synthesize FPL 64176 and its analogs. This route involves the conversion of 1-(BOC-amino)pyrrole-3-carboxylates to 1H-Pyrroles via 1-Aminopyrroles (Baxter et al., 1994). Additionally, the compound has been involved in reactions such as [3+3]-cyclocondensation, forming structurally complex furo[2,3-b]pyridines (Antonov et al., 2021).

Histone Deacetylase Inhibition

Derivatives of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate have been studied as histone deacetylase inhibitors. For example, compounds such as 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide have shown potential in inhibiting HD2 activity in vitro, which is significant in the context of epigenetic regulation and potential therapeutic applications (Mai et al., 2004).

Other Reactions and Syntheses

Methyl 4-benzoyl-1H-pyrrole-2-carboxylate has been a component in various chemical reactions leading to the synthesis of complex molecules. These include the reaction with acyclic β-enaminoesters, leading to various heterocyclic compounds with potential pharmaceutical applications (Racheva et al., 2008).

Safety And Hazards

“Methyl 4-benzoyl-1H-pyrrole-2-carboxylate” is classified as an irritant . The safety pictograms associated with it are GHS07, and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 4-benzoyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)11-7-10(8-14-11)12(15)9-5-3-2-4-6-9/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDNYJAGIABSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377250
Record name Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-benzoyl-1H-pyrrole-2-carboxylate

CAS RN

34628-36-9
Record name Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Myers, DC Miller, L Molyneux, M Arasta… - European Journal of …, 2019 - Elsevier
Extracellular regulated kinase 5 (ERK5) signalling has been implicated in driving a number of cellular phenotypes including endothelial cell angiogenesis and tumour cell motility. Novel …
Number of citations: 18 www.sciencedirect.com

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